Cas no 75487-84-2 (4H-1-Benzopyran-4-one,6-fluoro-2-methyl-)

4H-1-Benzopyran-4-one,6-fluoro-2-methyl- structure
75487-84-2 structure
Product Name:4H-1-Benzopyran-4-one,6-fluoro-2-methyl-
CAS No:75487-84-2
MF:C10H7FO2
MW:178.159786462784
CID:558936
PubChem ID:24878710
Update Time:2025-04-19

4H-1-Benzopyran-4-one,6-fluoro-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 4H-1-Benzopyran-4-one,6-fluoro-2-methyl-
    • 6-FLUORO-2-METHYL CHROMONE
    • 543772_ALDRICH
    • 6-FLUORO-2-METHYL-4H-CHROMEN-4-ONE
    • 6-fluoro-2-methyl-chromen-4-one
    • 6-Fluoro-2-methylchromon
    • AC1MOMJM
    • AG-H-00822
    • CTK5E1608
    • SureCN266461
    • 6-fluoro-2-methylchromen-4-one
    • AKOS015916394
    • 75487-84-2
    • SY311286
    • 6-Fluoro-2-methylchromone, 97%
    • DTXSID20391664
    • SCHEMBL266461
    • MFCD03701513
    • 6-Fluoro-2-methylchromone
    • 6-FLUORO-2-METHYLCHROMONE 97
    • MDL: MFCD03701513
    • Inchi: 1S/C10H7FO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3
    • InChI Key: AAJQKJFTPTZHSW-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)C(C=C(C)O2)=O

Computed Properties

  • Exact Mass: 178.043
  • Monoisotopic Mass: 178.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing

Experimental Properties

  • Density: 1.279
  • Melting Point: 100-104 °C (lit.)
  • Boiling Point: 259.8°C at 760 mmHg
  • Flash Point: 107.6°C
  • Refractive Index: 1.551
  • PSA: 30.21000
  • LogP: 2.24050

4H-1-Benzopyran-4-one,6-fluoro-2-methyl- Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
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